

# 2-Amino-5-bromopyridine-3-carboxylic acid

## synonyms and identifiers

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### Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid

Cat. No.: B040283

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An In-depth Technical Guide to 2-Amino-5-bromopyridine-3-carboxylic acid: A Cornerstone for Advanced Pharmaceutical Development

For researchers and scientists engaged in the vanguard of drug discovery and development, the strategic selection of molecular scaffolds is paramount. Among the heterocyclic building blocks, 2-Amino-5-bromopyridine-3-carboxylic acid emerges as a compound of significant interest. Its unique trifunctional architecture—comprising a pyridine core, an activating amino group, a versatile bromine handle, and a carboxylic acid moiety—provides a robust platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview of this pivotal intermediate, from its fundamental identifiers to its application in the synthesis of next-generation therapeutics.

## Chemical Identity and Nomenclature

Precise identification is the bedrock of scientific communication and reproducibility. 2-Amino-5-bromopyridine-3-carboxylic acid is known by several names and is cataloged under various registry numbers across global databases. The official IUPAC name is 2-amino-5-bromopyridine-3-carboxylic acid.<sup>[1]</sup> A comprehensive list of its identifiers is provided below for unambiguous referencing.

Table 1: Core Identifiers for 2-Amino-5-bromopyridine-3-carboxylic acid

Identifier Type	Value	Source(s)
IUPAC Name	2-amino-5-bromopyridine-3-carboxylic acid	PubChem[1]
CAS Number	52833-94-0	Synblock, PubChem[1][2]
PubChem CID	737445	PubChem[1]
EC Number	640-143-1	PubChem[1]
MDL Number	MFCD01860227	Synblock, PubChem[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	Synblock, PubChem[1][2]
InChI	InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)	PubChem[1]
InChIKey	IEPDTLRHISNBLB-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	C1=C(C=NC(=C1C(=O)O)N)Br	PubChem[1]

Common Synonyms: This compound is frequently referred to in literature and commercial listings by a variety of synonyms, including:

- **2-Amino-5-bromonicotinic acid**[1][3]
- 5-Bromo-2-aminonicotinic acid[1]
- 2-AMINO-5-BROMO-3-PYRIDINECARBOXYLIC ACID[1]

Caption: 2D representation of the molecular structure.

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its storage requirements. Understanding these characteristics is crucial for its effective application in synthesis.

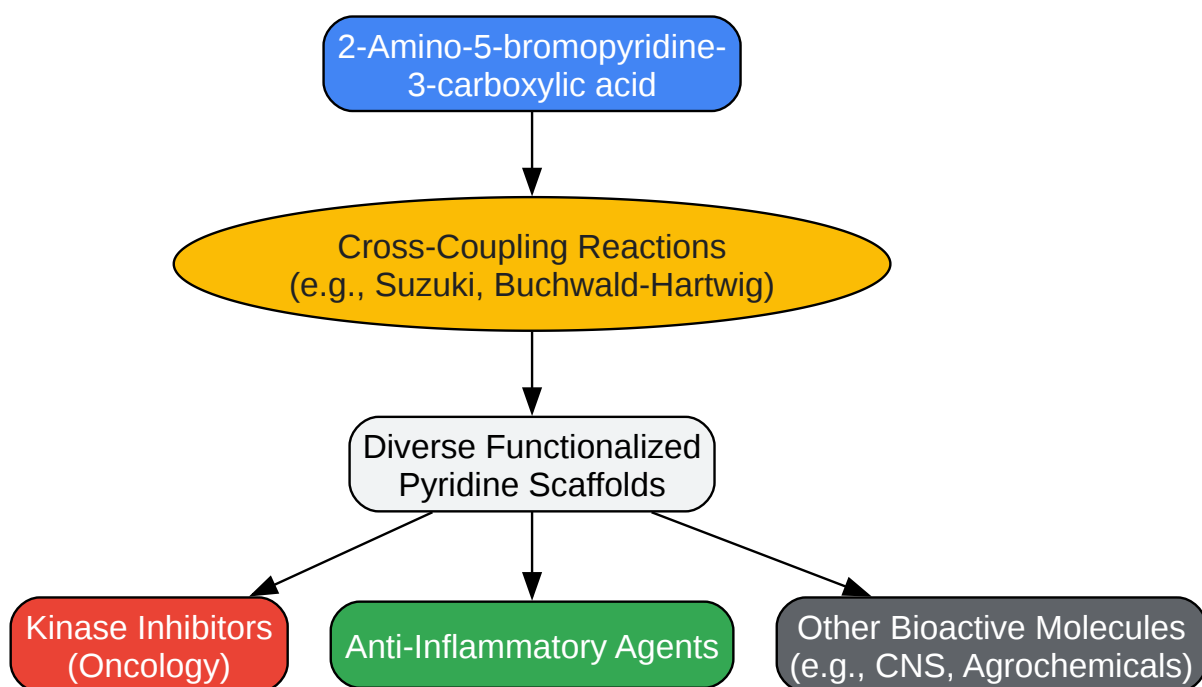
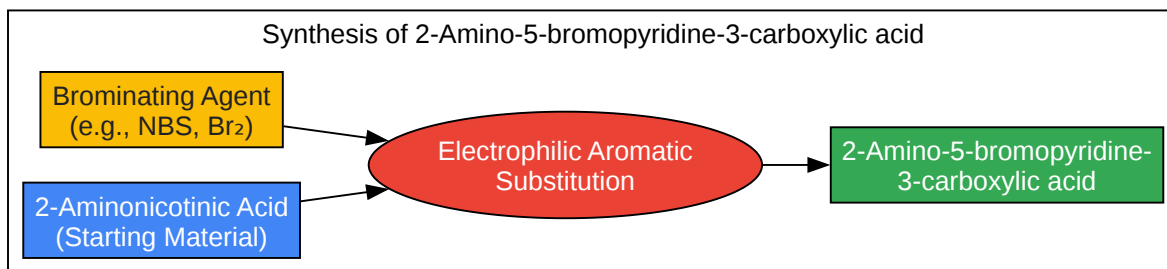
Table 2: Key Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	217.02 g/mol	Synblock, PubChem[1][2]
Appearance	Pale yellow powder	ChemicalBook[3]
Melting Point	253-255 °C	ChemicalBook[3]
Boiling Point	350.4 ± 42.0 °C (Predicted)	Synblock, ChemicalBook[2][3]
pKa	2.55 ± 0.10 (Predicted)	ChemicalBook[3]
Topological Polar Surface Area	76.2 Å <sup>2</sup>	PubChem[1]
Storage Conditions	Store in a dry, sealed place under inert atmosphere (Nitrogen or Argon) at 2–8 °C.	Synblock, ChemicalBook[2][3]

## Synthesis and Mechanistic Insights

The primary and most direct route for the preparation of 2-Amino-5-bromopyridine-3-carboxylic acid involves the electrophilic bromination of its precursor, 2-aminonicotinic acid.[3]

**Causality of the Synthesis Strategy:** The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the amino group (-NH<sub>2</sub>) at the 2-position acts as a powerful activating group. Through resonance, it increases the electron density on the pyridine ring, particularly at the ortho and para positions. In this case, the 5-position (para to the amino group) is sterically accessible and electronically enriched, making it the preferred site for electrophilic attack by a bromine cation (Br<sup>+</sup>) or its equivalent.



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## Sources

- 1. 2-Amino-5-bromonicotinic acid | C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub> | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52833-94-0 | 2-amino-5-bromopyridine-3-carboxylic acid - Synblock [synblock.com]
- 3. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]
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